molecular formula C11H12N2O B11905869 (6-Methoxyquinolin-3-yl)methanamine

(6-Methoxyquinolin-3-yl)methanamine

Cat. No.: B11905869
M. Wt: 188.23 g/mol
InChI Key: FKDSEEWLKXQOIS-UHFFFAOYSA-N
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Description

(6-Methoxyquinolin-3-yl)methanamine is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxy group at the 6-position and a methanamine group at the 3-position of the quinoline ring, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxyquinolin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxyquinoline.

    Formylation: The 6-methoxyquinoline undergoes formylation to introduce a formyl group at the 3-position, resulting in 6-methoxyquinoline-3-carbaldehyde.

    Reduction: The formyl group is then reduced to a methanamine group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxyquinolin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of quinoline derivatives.

Scientific Research Applications

(6-Methoxyquinolin-3-yl)methanamine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Methoxyquinolin-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with enzymes or receptors, affecting their activity. The quinoline ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxyquinolin-4-yl)methanamine: Similar structure but with the methanamine group at the 4-position.

    (6-Methoxyquinolin-2-yl)methanamine: Methanamine group at the 2-position.

    (6-Methoxyquinolin-3-yl)ethanamine: Ethyl group instead of a methylene group.

Uniqueness

(6-Methoxyquinolin-3-yl)methanamine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the methanamine group at the 3-position allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(6-methoxyquinolin-3-yl)methanamine

InChI

InChI=1S/C11H12N2O/c1-14-10-2-3-11-9(5-10)4-8(6-12)7-13-11/h2-5,7H,6,12H2,1H3

InChI Key

FKDSEEWLKXQOIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)CN

Origin of Product

United States

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